Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-
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Overview
Description
Bicyclo[221]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a hydroxyl group at the first carbon, two methyl groups at the third carbon, and a methylene group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the methylene group or other functional groups.
Substitution: Various substitution reactions can occur at the hydroxyl group or the methylene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alkanes, alcohols
Substitution Products: Halogenated compounds, amines
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar bicyclic structure with different functional groups.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar framework with variations in the position of functional groups.
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.
Uniqueness
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
160398-44-7 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,4R)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8,11H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
InChI Key |
ZAUNQZIVNOHREO-PSASIEDQSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@](C2)(C1=C)O)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)O)C |
Origin of Product |
United States |
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